![molecular formula C9H7F2N3O B1488776 [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-71-0](/img/structure/B1488776.png)
[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
Scientific Research Applications
Catalysis
- A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to the compound , forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition efficiently (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis and Structural Analysis
- Fac-Re(CO)3Cl complexes with pyridyl-1,2,3-triazole ligands have been synthesized, showing interesting electronic properties and potential in spectroscopy and electrochemistry (Anderson et al., 2013). Similar studies have been conducted on rhenium(I) complexes with bidentate pyridyl-1,2,3-triazole ligands (Kim et al., 2013).
Corrosion Inhibition
- Triazole derivatives, including those similar to the compound , have been investigated as corrosion inhibitors for mild steel in acidic mediums, showing effectiveness due to their interaction with metal surfaces (Ma, Qi, He, Tang, & Lu, 2017).
Computational Chemistry
- Computational studies on triazole derivatives have been conducted to understand their stability, electronic properties, and potential applications in fields like materials science (Zacharias, Varghese, Akshaya, Savitha, & George, 2018).
Catalytic Applications
- Tris(triazolyl)methanol ligands have been used in transition metal-mediated reactions, showing versatility in both homogeneous and heterogeneous catalysis (Etayo, Ayats, & Pericàs, 2016).
Anticancer Activity
- Aziridine-1,2,3-triazole hybrid derivatives, structurally related to the compound , have shown potential anticancer activity in preliminary studies (Dong & Wu, 2018).
Photochemical Properties
- Some triazole-containing compounds have been studied for their photochemical properties, demonstrating potential applications in material science and photophysics (Lin, Rivett, & Wilshire, 1977).
Synthesis and Antifungal Activities
- Triazole derivatives have been explored for their antifungal activities, offering insights into their potential pharmaceutical applications (Yuanying, 2004).
Safety and Hazards
properties
IUPAC Name |
[1-(2,4-difluorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMQDFPAWYMDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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